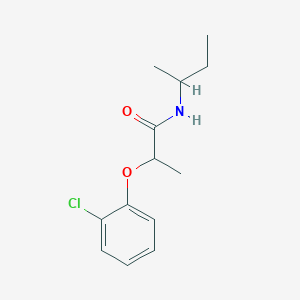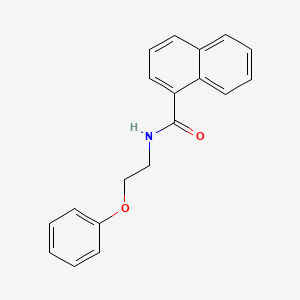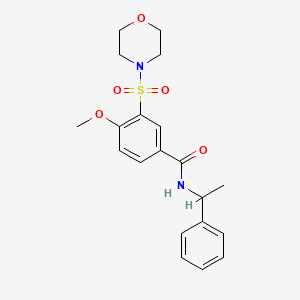![molecular formula C19H17N3O3S B4767427 3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4767427.png)
3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PSB-0739 involves its binding to the allosteric site of the mGluR5 receptor, which leads to the potentiation of the receptor's activity. This results in the increased release of neurotransmitters, including glutamate, which plays a crucial role in synaptic plasticity and learning and memory. PSB-0739 has also been shown to inhibit specific signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects, including the potentiation of synaptic plasticity and learning and memory, the inhibition of cancer cell growth and proliferation, and the modulation of specific signaling pathways. Additionally, PSB-0739 has been shown to have a neuroprotective effect, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PSB-0739 in lab experiments is its high potency and selectivity for the mGluR5 receptor. This makes it an ideal tool for studying the role of the receptor in various physiological and pathological conditions. Additionally, the optimized synthesis method of PSB-0739 allows for the production of high yields of pure compound, which is essential for reproducible and reliable research results. However, one of the limitations of using PSB-0739 in lab experiments is its high cost, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for the research and development of PSB-0739. One of the main areas of future research is the identification of new applications for PSB-0739 in various fields, including neuroscience, cancer research, and drug discovery. Additionally, further studies are needed to elucidate the mechanism of action of PSB-0739 and its potential interactions with other signaling pathways. Furthermore, the development of new and more efficient synthesis methods for PSB-0739 may lead to a reduction in its cost and increase its availability for research purposes.
Conclusion
In conclusion, PSB-0739 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of PSB-0739 has been optimized to increase the yield and purity of the compound, making it suitable for various research applications. PSB-0739 has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Its mechanism of action involves its binding to the allosteric site of the mGluR5 receptor, which leads to the potentiation of the receptor's activity. PSB-0739 has various biochemical and physiological effects, including the potentiation of synaptic plasticity and learning and memory, the inhibition of cancer cell growth and proliferation, and the modulation of specific signaling pathways. Although there are some limitations to using PSB-0739 in lab experiments, its high potency and selectivity for the mGluR5 receptor make it an ideal tool for studying the role of the receptor in various physiological and pathological conditions. Finally, there are several future directions for the research and development of PSB-0739, including the identification of new applications, elucidation of its mechanism of action, and the development of new and more efficient synthesis methods.
Aplicaciones Científicas De Investigación
PSB-0739 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PSB-0739 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory. PSB-0739 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Additionally, PSB-0739 has been used in drug discovery research to identify and develop new drugs that target specific receptors and signaling pathways.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-6-5-11-20-13-15)16-7-4-8-17(12-16)22-26(24,25)18-9-2-1-3-10-18/h1-13,22H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPLWKNGNKSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)

![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4767352.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-furoylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4767364.png)
![3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4767374.png)

![2-methyl-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4767388.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4767401.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4767412.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4767419.png)
![1-[6-(3-chlorophenoxy)hexyl]piperidine](/img/structure/B4767430.png)

![2,4-dichloro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4767441.png)
![ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4767443.png)